2,2,2-Trifluoro-1-(9-phenylcarbazol-3-yl)ethanone
Description
2,2,2-Trifluoro-1-(9-phenylcarbazol-3-yl)ethanone is a fluorinated organic compound with a unique structure that combines a trifluoromethyl group and a phenylcarbazole moiety
Properties
IUPAC Name |
2,2,2-trifluoro-1-(9-phenylcarbazol-3-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12F3NO/c21-20(22,23)19(25)13-10-11-18-16(12-13)15-8-4-5-9-17(15)24(18)14-6-2-1-3-7-14/h1-12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZOCHZIJOKLPGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=C(C=C3)C(=O)C(F)(F)F)C4=CC=CC=C42 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-1-(9-phenylcarbazol-3-yl)ethanone typically involves the reaction of 9-phenylcarbazole with trifluoroacetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride. The general reaction scheme is as follows:
[ \text{9-Phenylcarbazole} + \text{Trifluoroacetic anhydride} \xrightarrow{\text{AlCl}_3} \text{2,2,2-Trifluoro-1-(9-phenylcarbazol-3-yl)ethanone} ]
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-1-(9-phenylcarbazol-3-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,2,2-Trifluoro-1-(9-phenylcarbazol-3-yl)ethanone has several scientific research applications:
Organic Electronics: The compound’s unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
Pharmaceuticals: Its structure can be modified to develop new drugs with potential therapeutic effects.
Materials Science: The compound can be used to create new materials with desirable properties such as high thermal stability and chemical resistance.
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-1-(9-phenylcarbazol-3-yl)ethanone depends on its application. In organic electronics, the compound acts as an electron-transporting material due to the presence of the trifluoromethyl group, which enhances electron affinity. In pharmaceuticals, the compound’s mechanism of action would depend on its specific molecular targets and pathways, which could include enzyme inhibition or receptor binding.
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoroacetophenone: Similar in structure but lacks the carbazole moiety.
2,2,2-Trifluoro-1-(4-nitrophenyl)ethanone: Contains a nitrophenyl group instead of a phenylcarbazole group.
Uniqueness
2,2,2-Trifluoro-1-(9-phenylcarbazol-3-yl)ethanone is unique due to the combination of the trifluoromethyl group and the phenylcarbazole moiety, which imparts distinct electronic and structural properties. This makes it particularly valuable in applications requiring high electron affinity and stability.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
